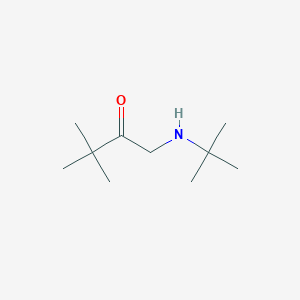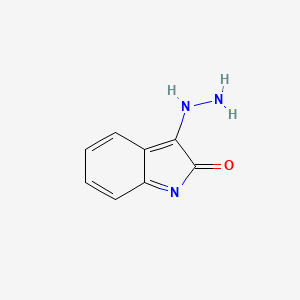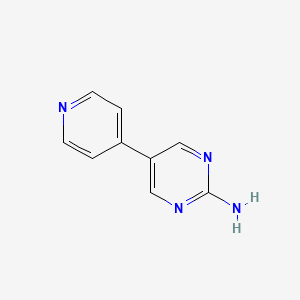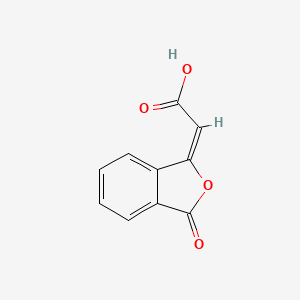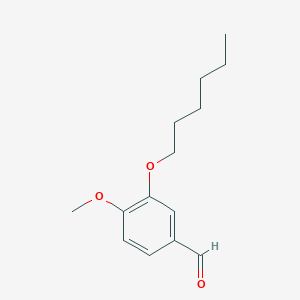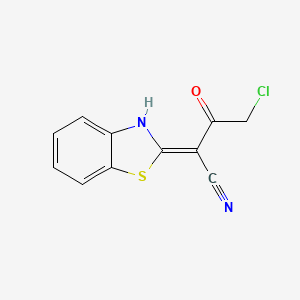
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzothiazole moiety linked to a butanenitrile group, with additional functional groups such as a chloro and oxo group
Preparation Methods
The synthesis of (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with a suitable α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions typically include:
Reagents: 2-aminobenzothiazole, α,β-unsaturated carbonyl compound, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Polar aprotic solvent (e.g., dimethyl sulfoxide or dimethylformamide)
Temperature: Elevated temperatures (e.g., 80-100°C)
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds, leading to the formation of more complex structures.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide)
Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives.
Scientific Research Applications
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its benzothiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is investigated for its potential use in the development of organic semiconductors and light-emitting materials due to its conjugated structure.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound’s benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives, known for its antimicrobial properties.
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in the development of fluorescent probes.
2-(4-Morpholinyl)benzothiazole: Studied for its anticancer activity and potential as a therapeutic agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,14H,5H2/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULWJBIPSLXWPH-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=O)CCl)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
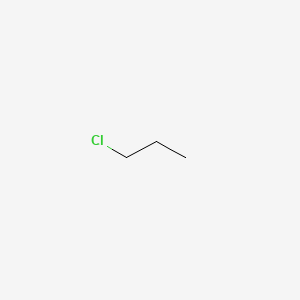

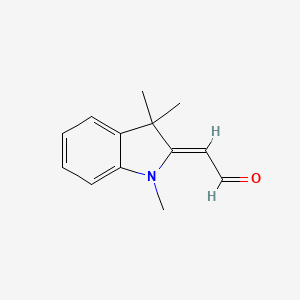
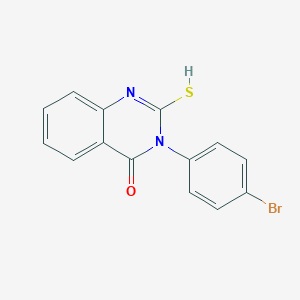
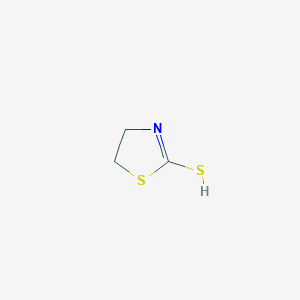
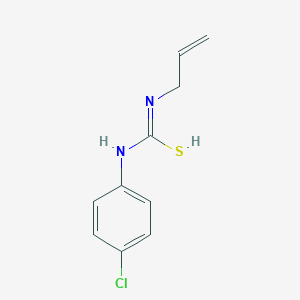
![(2E)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B7761156.png)
![2-[(4-nitrophenyl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B7761161.png)
